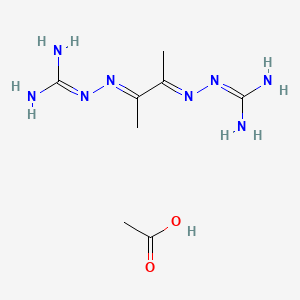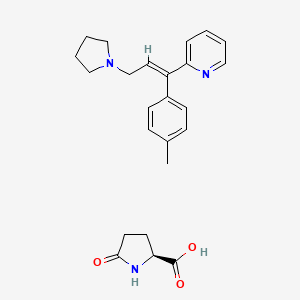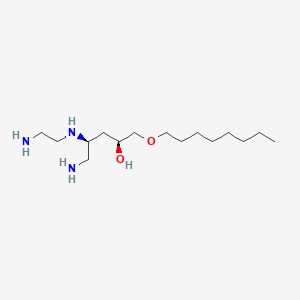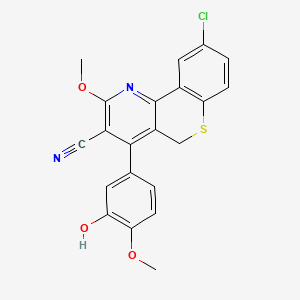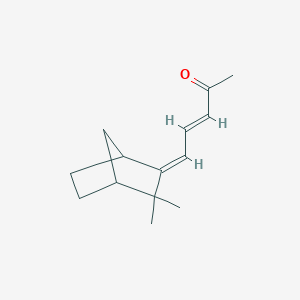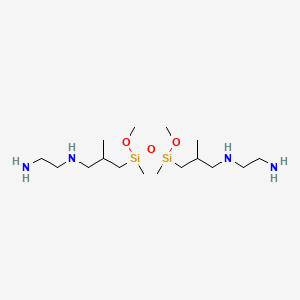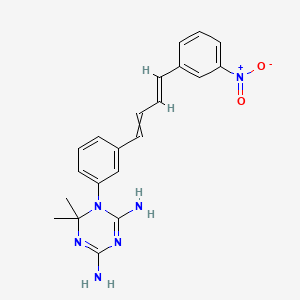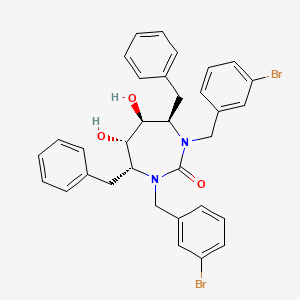
3-Ethyl-2-(3-(3-ethyl-5-methoxy-3H-benzoselenazol-2-ylidene)prop-1-enyl)-5-methoxybenzoselenazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-770-8, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and has a variety of applications in different fields, including agriculture, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C. The reaction proceeds as follows:
C3N3Cl3+6NH3→C3N3(NH2)3+3NH4Cl
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar methods. The process involves the use of large reactors where cyanuric chloride is reacted with ammonia under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyanuric acid, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other chemical compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of resins, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to cell death, which is why it has potential as an anticancer agent.
Comparación Con Compuestos Similares
1,3,5-triazine-2,4,6-triamine is unique compared to other triazines due to its specific structure and reactivity. Similar compounds include:
Cyanuric acid: Another triazine compound with different functional groups.
Melamine: A triazine compound used in the production of plastics and resins.
Atrazine: A triazine herbicide used in agriculture.
Each of these compounds has distinct properties and applications, highlighting the versatility of the triazine class of compounds.
Propiedades
Número CAS |
93838-99-4 |
|---|---|
Fórmula molecular |
C23H25IN2O2Se2 |
Peso molecular |
646.3 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5-methoxy-1,3-benzoselenazol-3-ium-2-yl)prop-2-enylidene]-5-methoxy-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C23H25N2O2Se2.HI/c1-5-24-18-14-16(26-3)10-12-20(18)28-22(24)8-7-9-23-25(6-2)19-15-17(27-4)11-13-21(19)29-23;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
URWKGTZRIOHYOE-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=C(C=CC(=C2)OC)[Se]/C1=C\C=C\C3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
SMILES canónico |
CCN1C2=C(C=CC(=C2)OC)[Se]C1=CC=CC3=[N+](C4=C([Se]3)C=CC(=C4)OC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


